Phosphomolybdic acid solution

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phosphoric acid;trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLEVQXOMLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

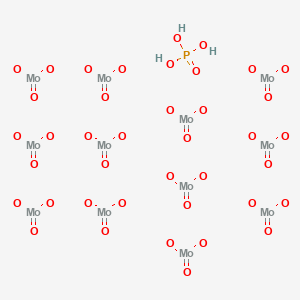

OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Mo12O40P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014733 | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1825.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-57-2 | |

| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Phosphomolybdic Acid Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphomolybdic acid (PMA), a heteropoly acid with the chemical formula H₃[P(Mo₃O₁₀)₄]·xH₂O, is a versatile and widely utilized reagent in various scientific disciplines, including analytical chemistry, histology, and catalysis.[1] Its unique chemical properties, particularly its strong oxidizing nature and ability to form colored complexes, make it an invaluable tool for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a comprehensive overview of the chemical properties of phosphomolybdic acid solutions, with a focus on its practical applications.

Core Chemical and Physical Properties

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | H₃[PMo₁₂O₄₀]·xH₂O | [5] |

| Molecular Weight | 1825.25 g/mol (anhydrous) | [5] |

| Appearance | Bright yellow to yellow-orange crystals | [3] |

| Melting Point | 78-90 °C | [2] |

| Density | 1.62 g/mL at 25 °C (hydrate) | [2] |

| Solubility | Soluble in water, ethanol (B145695), and ether. | [2][3] |

| Storage Temperature | 2-8 °C | [1] |

Redox Properties and Mechanism of Action

The utility of phosphomolybdic acid in many analytical methods stems from its ability to undergo reversible multi-electron redox reactions. The molybdenum atoms in the Keggin anion exist in the +6 oxidation state (Mo(VI)) and can be readily reduced to a lower oxidation state, typically Mo(V), by a variety of reducing agents. This reduction results in the formation of a characteristic intense blue color, often referred to as "molybdenum blue."[6]

This color change forms the basis of several colorimetric assays. The intensity of the blue color is proportional to the concentration of the reducing substance, allowing for quantitative analysis.

Stability and Storage

Phosphomolybdic acid solutions are stable under normal laboratory conditions when stored properly.[7] However, their stability can be affected by factors such as temperature, pH, and exposure to light.

-

Thermal Stability: Solid phosphomolybdic acid begins to lose water of crystallization at around 70°C and decomposes at temperatures above 400°C.[8][9]

-

pH Stability: The Keggin structure of phosphomolybdic acid is stable in acidic solutions. However, in alkaline conditions (pH > 5.6), it begins to decompose into simpler molybdate (B1676688) and phosphate (B84403) ions.[10] The formation and decomposition of the acid in response to pH changes are generally reversible.[10]

-

Storage: To ensure its quality and safety, phosphomolybdic acid should be stored in a cool (2–8 °C), dry, and well-ventilated area in tightly sealed, non-metal, light-resistant containers.[1] It should be kept away from incompatible materials such as strong bases, reducing agents, and combustible materials.[7]

Experimental Protocols

Phosphomolybdic acid is a key reagent in several widely used experimental protocols, particularly in the fields of analytical chemistry and drug discovery.

Total Phenolic Content Determination (Folin-Ciocalteu Assay)

The Folin-Ciocalteu (FC) assay is a standard method for determining the total phenolic content of a sample. The FC reagent is a mixture of phosphomolybdic and phosphotungstic acids.[8] In an alkaline medium, phenolic compounds reduce the heteropoly acids in the FC reagent to a blue-colored complex, the absorbance of which is measured spectrophotometrically.[11]

AOAC Official Method 2017.13 (Adapted) [12][13]

-

Reagent Preparation:

-

Folin-Ciocalteu Reagent: Commercially available.

-

Gallic Acid Standard Stock Solution (1000 mg/L): Accurately weigh approximately 1.1 g of gallic acid and dissolve it in 1000 mL of water. This solution is stable for up to one month when stored at 2-8°C.[12]

-

Sodium Carbonate Solution (20% w/v): Dissolve 200 g of anhydrous sodium carbonate in 800 mL of water, bring to a boil, cool, and dilute to 1 L.[14]

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the gallic acid stock solution to create standards with concentrations ranging from 50 to 500 mg/L.[14]

-

-

Sample Preparation:

-

Extract the sample with an appropriate solvent (e.g., water, ethanol, methanol) to solubilize the phenolic compounds.

-

Dilute the extract to a concentration that falls within the range of the standard curve.

-

-

Assay Procedure:

-

To 20 µL of each standard, sample, or blank (water), add 1.58 mL of water.[14]

-

Add 100 µL of Folin-Ciocalteu reagent and mix thoroughly.[14]

-

After 30 seconds to 8 minutes, add 300 µL of the 20% sodium carbonate solution and mix well.[14]

-

Incubate the mixture at room temperature for 30 minutes to 2 hours.

-

Measure the absorbance at approximately 765 nm using a spectrophotometer.[12][13]

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentration.

-

Determine the concentration of total phenolics in the sample from the standard curve and express the results as gallic acid equivalents (GAE).

-

Thin-Layer Chromatography (TLC) Staining

Phosphomolybdic acid is a versatile stain for visualizing a wide range of compounds on TLC plates, including sterols, steroids, and lipids. Compounds with reducing properties will appear as blue-green or dark blue spots on a yellow-green background after heating.

Protocol for PMA Staining

-

Stain Preparation:

-

Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.

-

-

Staining Procedure:

-

Develop the TLC plate in an appropriate solvent system and allow it to dry completely.

-

Dip the dried TLC plate into the PMA staining solution or spray the plate evenly with the solution in a fume hood.

-

Gently heat the stained plate with a heat gun or on a hot plate until colored spots appear. Overheating should be avoided as it can cause the background to darken excessively.

-

Safety and Handling

Phosphomolybdic acid is a corrosive and oxidizing substance that requires careful handling.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, when handling phosphomolybdic acid.[13]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Incompatibilities: Avoid contact with bases, organic materials, strong reducing agents, and combustible materials.[7]

-

Disposal: Dispose of phosphomolybdic acid and its waste according to local, state, and federal regulations for hazardous materials.

Conclusion

Phosphomolybdic acid is a powerful and versatile reagent with a wide range of applications in scientific research and development. Its strong oxidizing properties and the intense color change upon reduction make it particularly useful for the quantification of reducing substances, such as phenolic compounds, and for the visualization of various compounds in chromatographic applications. A thorough understanding of its chemical properties, stability, and proper handling procedures is essential for its effective and safe use in the laboratory.

References

- 1. Phosphomolybdic Acid | 51429-74-4 [chemicalbook.com]

- 2. Phosphomolybdic Acid [drugfuture.com]

- 3. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 4. rowleybio.com [rowleybio.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 12. 2.4. Determination of total phenolics [bio-protocol.org]

- 13. academic.oup.com [academic.oup.com]

- 14. aoac.org [aoac.org]

A Comprehensive Guide to the Synthesis and Preparation of Phosphomolybdic Acid Solutions for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of phosphomolybdic acid (PMA) solutions, a versatile and widely used reagent in various laboratory settings. This document outlines detailed experimental protocols, presents quantitative data in a clear and comparative format, and includes visual workflows to facilitate understanding and implementation.

Introduction to Phosphomolybdic Acid

Phosphomolybdic acid (H₃[PMo₁₂O₄₀]), often abbreviated as PMA, is a yellow-green crystalline solid that is highly soluble in water and polar organic solvents like ethanol.[1] Its utility in the laboratory is extensive, ranging from a general-purpose stain for thin-layer chromatography (TLC) to a key component in the Folin-Ciocalteu reagent for the colorimetric assay of phenolic and polyphenolic compounds.[1][2][3] The reactivity of PMA lies in its ability to be reduced by various organic compounds, resulting in the formation of a vibrant blue complex, known as molybdenum blue.[1][4] This color change provides a visual indication for the presence of a wide array of substances, including phenolics, alkaloids, steroids, and other reducing agents.[1][3][5]

Quantitative Data for PMA Solution Preparation

The following tables summarize the quantitative data for the preparation of various phosphomolybdic acid solutions, providing a side-by-side comparison of different established protocols.

Table 1: Preparation of Phosphomolybdic Acid for Thin-Layer Chromatography (TLC) Stains

| Reagent/Parameter | Method 1[5][6] | Method 2[7] |

| Phosphomolybdic Acid | 10 g | 12 g |

| Solvent | 100 mL absolute ethanol | 250 mL ethanol |

| Resulting Solution | 10% (w/v) PMA in ethanol | 4.8% (w/v) PMA in ethanol |

Table 2: Synthesis of Folin-Ciocalteu Reagent

| Reagent/Parameter | Method 1 (Standard)[4] | Method 2 (Sigma-Aldrich)[8] |

| Sodium Tungstate (B81510) (Na₂WO₄·2H₂O) | 100 g | 10 g |

| Sodium Molybdate (B1676688) (Na₂MoO₄·2H₂O) | 25 g | 2.5 g |

| Distilled Water | 700 mL | 70 mL |

| 85% Phosphoric Acid (H₃PO₄) | 50 mL | 5 mL |

| Concentrated Hydrochloric Acid (HCl) | 100 mL | 10 mL |

| Reflux Time | 10 hours | 10 hours |

| Lithium Sulfate (B86663) (Li₂SO₄·H₂O) | 150 g | 15 g |

| Bromine | A few drops | 1 drop |

| Final Volume | 1 L with distilled water | 100 mL with water |

Table 3: Preparation of Aqueous Phosphomolybdic Acid Solutions

| Reagent/Parameter | 1% Aqueous Solution[9][10] | 10% Aqueous Solution[11] |

| Phosphomolybdic Acid Hydrate | 1 g | 10 g |

| Distilled Water | to 100 mL | to 100 mL |

| Resulting Solution | 1% (w/v) PMA in water | 10% (w/v) PMA in water |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of phosphomolybdic acid solutions for various laboratory applications.

Preparation of a General-Purpose PMA Staining Solution for TLC

This protocol describes the preparation of a simple and effective PMA stain for visualizing a wide range of compounds on TLC plates.

Materials:

-

Phosphomolybdic acid

-

Absolute ethanol

-

Glass bottle with a screw cap

Procedure:

-

Weigh 10 g of phosphomolybdic acid.

-

Transfer the phosphomolybdic acid to a 100 mL volumetric flask or a glass bottle.

-

Add 100 mL of absolute ethanol.[6]

-

Seal the container and agitate until the phosphomolybdic acid is completely dissolved. The resulting solution should be pale yellow.[5]

-

Store the solution in a tightly sealed, non-metal container in a cool, dry, and well-ventilated area.[11][12]

Synthesis of Folin-Ciocalteu Reagent

The Folin-Ciocalteu reagent is a complex mixture of phosphomolybdic and phosphotungstic acids used for determining the total phenolic content of a sample.[2][4]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Hydrochloric acid (HCl)

-

Lithium sulfate monohydrate (Li₂SO₄·H₂O)

-

Bromine water or 30% Hydrogen Peroxide[13]

-

Distilled water

-

Reflux apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 100 g of sodium tungstate and 25 g of sodium molybdate in 700 mL of distilled water.[4]

-

Carefully add 50 mL of 85% phosphoric acid and 100 mL of concentrated hydrochloric acid to the solution.[4]

-

Set up the reflux apparatus and boil the mixture for 10 hours.[4]

-

After refluxing, add 150 g of lithium sulfate and a few drops of bromine.[4] Alternatively, 30% hydrogen peroxide can be used as a safer oxidizing agent.[13]

-

Boil the mixture for another 15 minutes to remove excess bromine.[4]

-

Allow the solution to cool to room temperature.

-

Dilute the final solution to 1 liter with distilled water.[4] The final reagent should be a clear, yellow-greenish solution.[8]

-

Store the reagent in a tightly capped bottle at room temperature.[8]

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships described in this guide.

Caption: Workflow for the preparation of a PMA TLC stain.

Caption: Synthesis workflow for the Folin-Ciocalteu reagent.

Caption: Principle of PMA as a stain for reducing compounds.

Safety, Storage, and Handling

Phosphomolybdic acid is a corrosive and oxidizing substance that requires careful handling.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when working with PMA and its solutions.[12] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12][15]

Store phosphomolybdic acid and its solutions in tightly sealed, non-metal containers in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong bases, reducing agents, and combustible materials.[11][12][14] Recommended storage temperatures are typically between 2-8 °C.[12] With proper storage, PMA solutions are generally stable; for instance, the ethanolic TLC stain may turn light green over time without affecting its performance.[5]

In case of spills, absorb the material with an inert substance and dispose of it according to local regulations.[15] For fires involving PMA, use a dry chemical fire extinguisher.[14]

Conclusion

This guide has provided a detailed and practical overview of the synthesis and preparation of phosphomolybdic acid solutions for laboratory use. By following the outlined protocols and safety precautions, researchers, scientists, and drug development professionals can confidently prepare and utilize these versatile reagents in their work. The provided tables and diagrams serve as quick references to facilitate the accurate and efficient preparation of PMA solutions for a variety of applications.

References

- 1. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 2. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]

- 3. calpaclab.com [calpaclab.com]

- 4. oiv.int [oiv.int]

- 5. Page loading... [wap.guidechem.com]

- 6. sarponggroup.com [sarponggroup.com]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biognost.com [biognost.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. rowleybio.com [rowleybio.com]

- 12. allanchem.com [allanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Phosphomolybdic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. fishersci.com [fishersci.com]

Phosphomolybdic Acid Solution: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of phosphomolybdic acid (PMA) solution in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

Phosphomolybdic acid is a heteropoly acid with the chemical formula H₃PMo₁₂O₄₀. It is commonly used as a stain in histology and thin-layer chromatography (TLC), as well as a reagent in various analytical methods. Solutions are typically yellow to green in color.

Hazard Identification and Classification

Phosphomolybdic acid solution is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][2][3] Depending on the concentration and solvent, it may also be classified as an oxidizer, which can intensify fires.[3]

Exposure Limits

Occupational exposure limits for phosphomolybdic acid are typically regulated based on the molybdenum content. The following table summarizes the key exposure limits from various regulatory bodies.

| Regulatory Body | Exposure Limit Type | Value (as Mo) | Notes |

| ACGIH | TLV-TWA | 0.5 mg/m³ | Respirable fraction[1][4][5] |

| OSHA | PEL-TWA | 5 mg/m³ | Total dust[1][4][5] |

| NIOSH | IDLH | 1000 mg/m³ | Immediately Dangerous to Life or Health[1][5][6] |

Toxicology

Detailed toxicological data such as LD50 and LC50 values for phosphomolybdic acid are not widely available.[1][3][7] However, the primary toxicological concerns are its corrosive effects on the skin, eyes, and respiratory tract.[1][2] Ingestion can cause severe gastrointestinal irritation and burns.[1][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling phosphomolybdic acid solutions to minimize the risk of exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][5][6][7][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. An apron may be required for larger quantities.[1][6][7][8] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling aerosols or if working outside of a fume hood.[1][7][8] |

Safe Handling and Storage

Handling:

-

Always handle phosphomolybdic acid solutions in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid direct contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[8]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep containers tightly closed when not in use.[2]

-

Store in a corrosion-resistant container.[6]

-

Keep away from combustible materials, strong bases, organic materials, and strong reducing agents.[5]

Experimental Protocol: Preparation and Use of PMA Stain for TLC

This protocol outlines the safe preparation and application of a phosphomolybdic acid staining solution for thin-layer chromatography.

Materials:

-

Phosphomolybdic acid (solid)

-

Ethanol (B145695) (reagent grade)

-

Glass beaker and stirring rod

-

Graduated cylinder

-

Staining jar with a lid

-

Developed TLC plate

-

Hot plate or heat gun

-

Forceps

Procedure:

-

Preparation of Staining Solution (10% w/v in Ethanol):

-

In a chemical fume hood, weigh out 10 grams of phosphomolybdic acid.

-

Carefully add the solid to 100 mL of ethanol in a glass beaker.

-

Stir the mixture gently with a glass stirring rod until the solid is completely dissolved. The solution should be bright yellow.[9][10] If the solution appears green, it should be discarded.[9]

-

Transfer the solution to a labeled staining jar with a secure lid.

-

-

Staining the TLC Plate:

-

Visualization:

-

Gently warm the stained TLC plate using a hot plate or a heat gun in a fume hood.

-

Spots will begin to appear as blue, purple, brown, or green against a yellow background.[9]

-

Avoid overheating, as this can char the plate and obscure the results.

-

Spill Response Protocol

Prompt and appropriate action is essential in the event of a this compound spill.

For Small Spills (less than 100 mL) in a contained area:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE (goggles, gloves, lab coat), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[6][13]

-

Do not use combustible materials like paper towels to absorb the spill.[14]

-

Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[13]

-

Wipe the spill area with a damp cloth, and then clean with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For Large Spills (greater than 100 mL) or spills outside of a contained area:

-

Evacuate the immediate area and alert others.

-

If the spill is flammable or poses a respiratory hazard, evacuate the entire lab and call for emergency response.

-

Close the doors to the affected area to contain vapors.

-

From a safe location, contact your institution's emergency response team and inform them of the nature and location of the spill.

-

Do not attempt to clean up a large spill without proper training and equipment.

Disposal

All waste containing phosphomolybdic acid, including unused solutions, contaminated absorbents, and disposable labware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14] Do not pour phosphomolybdic acid solutions down the drain.[5]

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: Workflow for preparing and using PMA stain for TLC.

Caption: Decision tree for phosphomolybdic acid spill response.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Phosphomolybdic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. Phosphomolybdic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 5. fishersci.com [fishersci.com]

- 6. rowleybio.com [rowleybio.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. Magic Formulas [chem.rochester.edu]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 14. acs.org [acs.org]

A Technical Guide to the Solubility of Phosphomolybdic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phosphomolybdic acid (PMA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize phosphomolybdic acid in their work, offering both qualitative and quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and concepts.

Introduction to Phosphomolybdic Acid

Phosphomolybdic acid, a heteropoly acid with the chemical formula H₃[P(Mo₃O₁₀)₄], is a yellow-green crystalline compound.[1] It is widely used in various scientific applications, including as a stain in histology and thin-layer chromatography (TLC), as a reagent for the detection and quantification of various organic compounds, and as a catalyst in organic synthesis.[1][2] Its utility in these applications is often dictated by its solubility characteristics in different solvent systems.

Solubility of Phosphomolybdic Acid

Phosphomolybdic acid is well-known for its high solubility in water and polar organic solvents.[1][3][4][5] This high solubility is attributed to the polar nature of the Keggin anion and the acidic protons. Conversely, it is generally insoluble in nonpolar solvents.[6][7]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for phosphomolybdic acid in a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available information. It is important to note that the hydrate (B1144303) form of phosphomolybdic acid is typically used, and its water content can influence solubility.

| Solvent | Chemical Class | Solubility | Notes |

| Water (H₂O) | Protic Solvent | 290 g/100 mL at 20°C[8] | Very high solubility. |

| Ethanol (B145695) (C₂H₅OH) | Protic Solvent | High / Freely Soluble[1][9] | Commercially available in 10-20 wt% solutions.[10][11][12] |

| Methanol (CH₃OH) | Protic Solvent | High / Soluble[5] | Expected to be highly soluble due to its polarity. |

| Diethyl Ether ((C₂H₅)₂O) | Ethereal Solvent | Soluble[9] | A polar aprotic solvent. |

| Acetone (CH₃COCH₃) | Ketonic Solvent | Soluble[8] | A common polar aprotic solvent. |

| Ethyl Acetate (B1210297) (CH₃COOC₂H₅) | Ester Solvent | Sparingly Soluble | Ethyl acetate has a moderate polarity.[13][14] |

| Dichloromethane (CH₂Cl₂) | Halogenated Solvent | Insoluble[15] | A nonpolar solvent. |

| Chloroform (CHCl₃) | Halogenated Solvent | Insoluble | A nonpolar solvent. |

| Dimethylformamide (DMF) | Amide Solvent | Likely Soluble | A highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide Solvent | Likely Soluble | A highly polar aprotic solvent. |

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of phosphomolybdic acid in organic solvents. These protocols are based on established analytical techniques and can be adapted to specific laboratory conditions.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Objective: To determine the solubility of phosphomolybdic acid in a specific organic solvent by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

-

Phosphomolybdic acid hydrate

-

Organic solvent of interest

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatic bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Add an excess amount of phosphomolybdic acid to a known volume of the organic solvent in a conical flask.

-

Place the flask in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filter the withdrawn solution to remove any suspended particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is evaporated, place the dish in a drying oven at a temperature below the decomposition point of phosphomolybdic acid (melting point is 78-90°C) until a constant weight is achieved.[9]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility as the mass of the dissolved phosphomolybdic acid per volume or mass of the solvent.

Spectrophotometric Method

This method is suitable for solvents in which phosphomolybdic acid exhibits a characteristic absorbance in the UV-Vis spectrum.

Objective: To determine the solubility of phosphomolybdic acid by measuring the absorbance of a saturated solution and correlating it to a calibration curve.

Materials:

-

Phosphomolybdic acid hydrate

-

Organic solvent of interest

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of phosphomolybdic acid of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of phosphomolybdic acid at a constant temperature.

-

-

Measurement and Calculation:

-

Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Acid-Base Titration Method

This method leverages the acidic nature of phosphomolybdic acid.

Objective: To determine the solubility of phosphomolybdic acid by titrating a saturated solution with a standardized basic solution in a non-aqueous medium.

Materials:

-

Phosphomolybdic acid hydrate

-

Organic solvent of interest (must be aprotic)

-

Standardized solution of a strong base in a non-aqueous solvent (e.g., potassium hydroxide (B78521) in isopropanol)

-

Potentiometer with a suitable electrode or an appropriate indicator

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Prepare a saturated solution of phosphomolybdic acid in the chosen aprotic organic solvent as described in the Gravimetric Method (steps 1-3).

-

Carefully transfer a known volume of the clear, saturated supernatant to a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

If using a potentiometer, immerse the electrode in the solution.

-

Titrate the solution with the standardized basic solution, recording the volume of titrant added and the corresponding potential or color change.

-

Determine the equivalence point from the titration curve or the indicator's color change.

-

Calculate the molar concentration of phosphomolybdic acid in the saturated solution based on the stoichiometry of the acid-base reaction. This concentration is the solubility.

Visualizations

Experimental Workflow: TLC Staining

The following diagram illustrates the typical workflow for using a phosphomolybdic acid solution as a staining reagent in thin-layer chromatography.

Logical Relationship: Classification of Heteropoly Acids

This diagram shows the classification of phosphomolybdic acid within the broader family of heteropoly acids.

Conclusion

The solubility of phosphomolybdic acid is a critical parameter influencing its application in various scientific domains. While it is well-established that PMA is highly soluble in polar solvents, this guide provides a consolidated view of the available data and offers robust experimental protocols for its quantitative determination. The provided workflows and classifications aim to enhance the practical understanding and application of this versatile reagent for researchers and professionals in the field. Further research to quantify the solubility of phosphomolybdic acid in a broader range of organic solvents would be a valuable contribution to the scientific community.

References

- 1. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 2. lobachemie.com [lobachemie.com]

- 3. Phosphomolybdic Acid | Fisher Scientific [fishersci.com]

- 4. Phosphomolybdic Acid - Distributor & Supplier | CAS 51429-74-4 | Todini Chemicals [todini.com]

- 5. Buy this compound | 12026-57-2 [smolecule.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Phosphomolybdic Acid | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 9. Phosphomolybdic Acid | 51429-74-4 [chemicalbook.com]

- 10. Buy Phosphomolybdic acid, 20 wt% in ethanol - 51429-74-4 – in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 11. americanelements.com [americanelements.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

The Architecture of a Nanoscale Catalyst: An In-depth Technical Guide to the Keggin Structure of Phosphomolybdic Acid

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with a detailed understanding of the Keggin structure of phosphomolybdic acid is now available. This whitepaper delves into the compound's structural characteristics, synthesis, and its emerging roles in biomedical research, particularly in enzyme inhibition.

Phosphomolybdic acid (H₃[PMo₁₂O₄₀]), a heteropoly acid, is a cornerstone in various scientific fields owing to its remarkable catalytic and physicochemical properties.[1] At the heart of its capabilities lies the elegant and intricate Keggin structure, a self-assembling nanoscale architecture that has garnered significant attention for its potential in catalysis and, more recently, in drug development.[2] This guide offers a granular look at this unique molecular scaffold.

The Keggin Structure: A Molecular Overview

The Keggin structure is the most recognized form for heteropoly acids and is characterized by the general formula [XM₁₂O₄₀]ⁿ⁻.[2] In the case of phosphomolybdic acid, a central phosphorus atom (the heteroatom) is tetrahedrally coordinated to four oxygen atoms, forming a [PO₄]³⁻ core. This central tetrahedron is encapsulated by a cage of twelve molybdenum octahedra ([MoO₆]), which are themselves interconnected through shared oxygen atoms.[1][2] This arrangement of twelve metal-oxygen octahedra around a central heteroatom gives the Keggin anion its distinctive, near-spherical shape and robust nature.

The overall structure possesses tetrahedral symmetry, with the twelve molybdenum atoms arranged in four trimetallic groups (Mo₃O₁₃) on the surface of the anion.[2] This intricate arrangement of atoms results in a molecule with a high molecular weight and a significant negative charge, which are key to its chemical reactivity and catalytic prowess.

Visualization of the Keggin Structure Assembly

The formation of the Keggin ion is a self-assembly process that occurs in acidic aqueous solutions. The following diagram illustrates the conceptual assembly of the phosphomolybdic acid Keggin structure from its constituent parts.

Quantitative Structural Data

The precise arrangement of atoms within the Keggin structure has been determined through techniques such as X-ray crystallography. The following table summarizes key bond lengths and angles for phosphomolybdic acid (H₃PMo₁₂O₄₀), providing a quantitative insight into its molecular geometry.

| Bond/Angle | Description | Value (Å or °) |

| Bond Lengths | ||

| P–O | Central Phosphorus to Oxygen | 1.53 |

| Mo–O (central) | Molybdenum to central Oxygen | 2.44 |

| Mo–O (bridging) | Molybdenum to bridging Oxygen | 1.92 |

| Mo=O (terminal) | Molybdenum to terminal Oxygen (double bond) | 1.67 |

| Bond Angles | ||

| O–P–O | Angle within the central phosphate tetrahedron | 109.5 |

| Mo–O–Mo | Angle between corner-sharing octahedra | 151.7 |

| Mo–O–Mo | Angle between edge-sharing octahedra | 125.7 |

| O=Mo–O | Angle involving the terminal oxygen | 102.1 |

Data sourced from crystallographic studies of H₃PMo₁₂O₄₀.

Experimental Protocols

The synthesis and characterization of phosphomolybdic acid are crucial for its application in research and industry. Below are detailed methodologies for its preparation and subsequent analysis.

Synthesis of Phosphomolybdic Acid

A common laboratory-scale synthesis of phosphomolybdic acid involves the acidification of a sodium molybdate solution in the presence of phosphoric acid, followed by ether extraction.

Materials:

-

Sodium molybdate (Na₂MoO₄·2H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve 20 g of sodium molybdate in 40 mL of distilled water.

-

To this solution, add 2 mL of 85% phosphoric acid.

-

Slowly add 20 mL of concentrated hydrochloric acid dropwise while stirring. The solution should turn a clear yellow.

-

Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether. Shake vigorously to perform the extraction.

-

Allow the layers to separate. The lower aqueous layer contains the phosphomolybdic acid-ether complex.

-

Carefully collect the bottom layer into a clean separatory funnel.

-

Wash the etherate by adding 20 mL of distilled water, shaking, and then adding 10 mL of concentrated hydrochloric acid to maintain a pH between 1.5 and 5.

-

Perform a final extraction with 20 mL of diethyl ether.

-

Collect the ether layer and allow it to dry to obtain the crystalline phosphomolybdic acid. Recrystallization can be performed for higher purity.[1]

Characterization Techniques

The synthesized phosphomolybdic acid can be characterized using various analytical techniques to confirm its structure and purity.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic vibrational bands of the Keggin structure.

-

Method: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is then recorded, typically in the range of 400-4000 cm⁻¹.

-

Expected Results: The spectrum should exhibit characteristic peaks corresponding to the P-O, Mo=O, and Mo-O-Mo vibrations, confirming the presence of the Keggin anion.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To observe the electronic transitions characteristic of the phosphomolybdate anion.

-

Method: A dilute solution of the compound is prepared in a suitable solvent (e.g., water or ethanol). The UV-Vis spectrum is recorded over a range of 190-800 nm.

-

Expected Results: The spectrum will show absorption bands in the UV region, which are characteristic of the oxygen-to-metal charge transfer transitions within the Keggin unit.[1]

3. X-ray Diffraction (XRD):

-

Objective: To determine the crystalline structure and confirm the Keggin geometry.

-

Method: A powdered sample of the crystalline product is analyzed using an X-ray diffractometer.

-

Expected Results: The resulting diffraction pattern can be compared with known patterns for phosphomolybdic acid to confirm its crystal structure and phase purity.[2]

Role in Drug Development: Enzyme Inhibition

Recent research has highlighted the potential of polyoxometalates, including phosphomolybdic acid, as potent and selective inhibitors of various enzymes, opening new avenues for drug development. Their highly charged and structured nature allows them to interact with specific sites on proteins.

General Mechanism of Enzyme Inhibition

Phosphomolybdic acid and its derivatives can inhibit enzymes through various mechanisms, often involving competitive binding at the active site or allosteric sites. The following diagram illustrates a generalized workflow for investigating enzyme inhibition by a Keggin-type polyoxometalate.

Case Study: Inhibition of Protein Kinase CK2

Protein kinase CK2 is a crucial enzyme involved in cell growth, proliferation, and survival, and its aberrant activity is linked to cancer. Polyoxometalates have emerged as a novel class of CK2 inhibitors. The proposed mechanism of inhibition is often substrate-competitive, where the negatively charged polyoxometalate binds to the positively charged substrate-binding region of the enzyme, preventing the natural substrate from binding.

The following diagram illustrates the signaling pathway of CK2 and its inhibition by a Keggin-type polyoxometalate.

Conclusion

The Keggin structure of phosphomolybdic acid represents a remarkable example of molecular self-assembly, resulting in a highly stable and reactive inorganic cluster. Its well-defined architecture, coupled with its unique electronic properties, makes it a versatile tool in both fundamental and applied sciences. As research continues to uncover its potential in areas such as enzyme inhibition, the in-depth understanding of its structure and properties provided in this guide will be invaluable for the next generation of scientific innovation.

References

- 1. Promising application of polyoxometalates in the treatment of cancer, infectious diseases and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiviral activity of polyoxomolybdates. Mechanism of inhibitory effect of PM-104 (NH4)12H2(Eu4(MoO4)(H2O)16(Mo7O24)4).13H2O on human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phosphomolybdic Acid Solution: Commercial Sources, Grades, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phosphomolybdic acid (PMA) solution, a versatile reagent with significant applications in histological staining, chromatography, and various chemical assays. This document details its commercial availability, grading specifications, and key experimental protocols relevant to research and drug development.

Commercial Sources and Grades of Phosphomolybdic Acid

Phosphomolybdic acid is commercially available from a multitude of chemical suppliers in both solid (hydrate) and solution forms. The solutions are typically offered in polar organic solvents, most commonly ethanol (B145695), at varying concentrations. The grade of the phosphomolybdic acid determines its purity and suitability for specific applications, with ACS Reagent grade being the most stringently tested for analytical procedures.

Below is a summary of common commercial grades and their typical specifications.

| Grade | Key Specifications | Common Suppliers |

| ACS Reagent | Assay: ≥ 85% (as MoO₃) Insoluble Matter: ≤ 0.01% Chloride (Cl): ≤ 0.02% Sulfate (SO₄): ≤ 0.025% Ammonium (B1175870) (NH₄): ≤ 0.01% Calcium (Ca): ≤ 0.02% Heavy Metals (as Pb): ≤ 0.005% Iron (Fe): ≤ 0.005% | Fisher Scientific[1][2], Sigma-Aldrich[3], Spectrum Chemical[4] |

| Technical Grade | Specifications vary by supplier, generally less pure than ACS Reagent grade. Suitable for general laboratory use and as a catalyst in some synthetic applications. | Various |

| Solution (Ethanolic) | Concentrations typically range from 1% to 20% (w/v) in ethanol.[1][5] | American Elements[5], Fisher Scientific[1], Sigma-Aldrich |

| Aqueous Solution | Available in various concentrations, such as 1% and 10%.[1] | Fisher Scientific[1] |

Applications and Experimental Protocols

Phosphomolybdic acid's utility in the laboratory is widespread, primarily leveraging its properties as a staining agent and an oxidizing agent.

Histology: Masson's Trichrome Staining

Phosphomolybdic acid is a critical component of the Masson's trichrome stain, a histological technique used to differentiate collagen from other tissue components.[6] The PMA acts as a decolorizing agent, removing the red dye from collagen fibers, which are then counterstained with a blue or green dye.[6]

Experimental Protocol: Masson's Trichrome Stain [7]

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) working solution for 10 minutes.

-

Rinsing: Rinse in running warm tap water for 10 minutes, followed by a wash in distilled water.

-

Plasma Staining: Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

-

Washing: Wash in distilled water.

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

-

Collagen Staining: Transfer sections directly to aniline (B41778) blue solution and stain for 5-10 minutes.

-

Final Rinse and Dehydration: Briefly rinse in distilled water, differentiate in 1% acetic acid solution for 2-5 minutes, wash in distilled water, and then rapidly dehydrate through graded ethanol to xylene.

-

Mounting: Mount with a resinous mounting medium.

Thin Layer Chromatography (TLC) Visualization

Phosphomolybdic acid is a widely used and effective "universal" stain for visualizing separated compounds on Thin Layer Chromatography (TLC) plates.[8][9] It is particularly useful for detecting lipids, steroids, and other organic compounds that are not UV-active.[10][11] The mechanism involves the reduction of the yellow-green PMA by the organic compounds on the plate to form intensely colored molybdenum blue upon heating.[11]

Experimental Protocol: TLC Visualization with PMA [10][12]

-

Preparation of Staining Solution: Prepare a 5-10% (w/v) solution of phosphomolybdic acid in ethanol.[10]

-

Development of TLC Plate: After developing the TLC plate in the appropriate solvent system, allow the solvent to completely evaporate from the plate in a fume hood.

-

Staining: Quickly and evenly dip the dried TLC plate into the PMA staining solution.

-

Drying: Remove the plate and allow the ethanol to evaporate.

-

Development of Color: Gently heat the plate using a heat gun or on a hot plate at approximately 100-120°C until the spots appear.[10][12] The compounds of interest will typically appear as dark green or blue spots against a light green or yellow background.[8]

Total Antioxidant Capacity (Phosphomolybdate Assay)

The phosphomolybdate assay is a spectrophotometric method for the quantitative determination of total antioxidant capacity. The principle of this assay is the reduction of Mo(VI) to Mo(V) by antioxidants in the sample, which results in the formation of a green phosphate/Mo(V) complex that can be measured by its absorbance at approximately 695 nm.[13]

Experimental Protocol: Phosphomolybdate Antioxidant Assay [14]

-

Reagent Preparation: Prepare a reagent solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

-

Sample Preparation: Prepare extracts of the test samples in a suitable solvent (e.g., methanol (B129727) or ethanol).[15]

-

Reaction Mixture: In a test tube, mix 1 mL of the sample extract with 1 mL of the phosphomolybdate reagent.

-

Incubation: Incubate the mixture in a water bath at 95°C for 90 minutes.[14][15]

-

Cooling: Cool the samples to room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 695 nm against a blank.

-

Quantification: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid or gallic acid.[14]

Role in Drug Development

In the realm of drug development, phosphomolybdic acid primarily serves as a valuable tool in analytical chemistry and as a catalyst in organic synthesis.

-

Analytical Reagent: Its application in TLC is crucial for the separation and identification of impurities in drug substances and for monitoring the progress of chemical reactions. Furthermore, PMA can be used as a reagent for the spectrophotometric determination of certain pharmaceutical compounds, such as phenothiazine (B1677639) derivatives.[16]

-

Catalyst: Phosphomolybdic acid and other heteropolyacids are recognized for their strong Brønsted acidity, making them effective and often environmentally benign catalysts for a variety of organic transformations.[17][18] They have been successfully employed in the synthesis of heterocyclic compounds, which are important scaffolds in many pharmaceutical agents.[19] Their use in solvent-free conditions further enhances their appeal in green chemistry approaches to drug synthesis.[18]

While phosphomolybdic acid is not directly involved in cellular signaling pathways as a therapeutic agent, its role in the synthesis and analysis of potential drug candidates is indispensable for the drug discovery and development process.

References

- 1. Phosphomolybdic Acid | Fisher Scientific [fishersci.com]

- 2. Phosphomolybdic Acid hydrate, ACS Reagent 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 磷钼酸水合物,ACS级试剂 H3 P(Mo3O10)4 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. americanelements.com [americanelements.com]

- 6. microbenotes.com [microbenotes.com]

- 7. med.emory.edu [med.emory.edu]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. aga-analytical.com.pl [aga-analytical.com.pl]

- 10. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]

- 11. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Phosphomolybdic acid as a reagent for the spectrophotometric determination of certain phenothiazine derivatives of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. naturalspublishing.com [naturalspublishing.com]

- 18. Phosphomolybdic Acid: Mild and Efficient Catalyst for Acetylation of Alcohols, Phenols, and Amines under Solvent-Free Conditions [organic-chemistry.org]

- 19. Synthesis of a hercynite supported phosphomolybdic acid magnetic nanocomposite as an efficient catalyst for the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Lipidome: A Technical Guide to Phosphomolybdic Acid-Based Lipid Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of phosphomolybdic acid (PMA) solution for the detection and quantification of lipids in biological samples. This well-established method offers a robust and versatile tool for lipid analysis, particularly in the context of thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC). This document details the underlying principles, experimental protocols, and quantitative considerations for leveraging PMA in your lipid research.

Introduction: The Principle of Phosphomolybdic Acid Staining

Phosphomolybdic acid (H₃[P(Mo₃O₁₀)₄]) is a heteropoly acid that serves as a versatile visualization reagent for a wide range of organic compounds, including lipids.[1] The detection mechanism is based on the reducing properties of certain lipids, particularly those with unsaturated fatty acid chains. In the presence of these lipids and upon heating, the molybdenum(VI) in the phosphomolybdic acid is reduced to molybdenum(V) or other lower oxidation states, resulting in the formation of a intensely colored molybdenum blue complex.[1] This colorimetric change allows for the visualization of lipid spots on a chromatographic plate, typically as blue-green to dark blue spots on a yellow-green background.[2]

The intensity of the color produced is proportional to the amount of lipid present, enabling semi-quantitative and quantitative analysis when coupled with techniques like densitometry.[3][4] While PMA reacts with a broad range of lipids, its sensitivity can be influenced by the degree of unsaturation in the fatty acid chains.[5]

Quantitative Analysis of Lipids with Phosphomolybdic Acid

The application of phosphomolybdic acid staining allows for the quantitative determination of various lipid classes. The sensitivity and optimal conditions for quantification can vary depending on the lipid of interest and the chromatographic method employed.

Table 1: Reported Conditions and Sensitivities for Lipid Quantification using Phosphomolybdic Acid Staining

| Lipid Class | Method | PMA Concentration | Heating Temperature (°C) | Heating Time (min) | Limit of Detection (LOD) | Reference |

| Cholesterol, Bile Acids | TLC/HPTLC | 10% (w/v) in methanol (B129727) | 50 - 80 | > 20 | Not specified | [3][6] |

| Neutral Lipids | HPTLC | Not specified | Not specified | Not specified | 0.391 - 6.25 ng/µL | [7] |

| Phospholipids | HPTLC | Not specified | Not specified | Not specified | 0.13 - 0.25 µg | [5] |

| Steroids | TLC/HPTLC | 10% (w/v) in methanol | 40 - 120 | 2 - 40 | Not specified | [6] |

Note: The sensitivity of detection can be influenced by the specific lipid, the stationary phase, and the method of reagent application.

Experimental Protocols

This section provides detailed methodologies for the preparation of the phosphomolybdic acid reagent and its application in thin-layer chromatography for lipid detection.

Preparation of Phosphomolybdic Acid Staining Solution

A common preparation for the phosphomolybdic acid staining solution involves dissolving the solid reagent in an alcohol-based solvent.

Materials:

-

Phosphomolybdic acid (H₃[P(Mo₃O₁₀)₄] · xH₂O)

-

Ethanol (B145695) or Methanol, reagent grade

Protocol:

-

Weigh 5-10 grams of phosphomolybdic acid.

-

Dissolve the phosphomolybdic acid in 100 mL of ethanol or methanol to achieve a 5-10% (w/v) solution.[8]

-

Stir the solution until the phosphomolybdic acid is completely dissolved.

-

Store the solution in a dark, glass bottle at room temperature. The reagent is stable for several months.[9]

Lipid Detection on Thin-Layer Chromatography (TLC) Plates

This protocol outlines the general steps for separating and visualizing lipids from a biological sample using TLC and phosphomolybdic acid staining.

Materials:

-

TLC plates (e.g., silica (B1680970) gel 60)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v for neutral lipids)[10]

-

Biological sample extract containing lipids

-

Phosphomolybdic acid staining solution (5-10% in ethanol/methanol)

-

Heating device (hot plate or oven)

-

Tweezers

-

Fume hood

Protocol:

-

Sample Application: Using a capillary tube or microsyringe, carefully spot the lipid extract onto the TLC plate, approximately 1.5 cm from the bottom edge.[8]

-

Chromatogram Development: Place the TLC plate in a developing chamber containing the appropriate solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.[8]

-

Drying: Remove the plate from the chamber with tweezers and allow it to air dry completely in a fume hood to evaporate the solvent.[8]

-

Staining:

-

Dipping Method: Quickly and evenly dip the dried TLC plate into the phosphomolybdic acid solution. This method is often preferred for achieving uniform reagent application for quantitative analysis.[7]

-

Spraying Method: Alternatively, spray the plate evenly with the this compound using an aerosol sprayer. This method is suitable for qualitative visualization.[2][7]

-

-

Development: After applying the stain, gently heat the TLC plate on a hot plate or in an oven at approximately 100-120°C.[6][8] The optimal heating time and temperature may need to be determined empirically but typically ranges from 5 to 20 minutes.[6][8]

-

Visualization: Lipid spots will appear as blue-green to dark blue spots on a yellow-green background.[2] The developed plate can be photographed or scanned for documentation and densitometric analysis.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts described, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Lipid Detection

Caption: Workflow for lipid detection using TLC and phosphomolybdic acid.

Conceptual Mechanism of Phosphomolybdic Acid Staining

Caption: Reduction of phosphomolybdic acid by unsaturated lipids.

Representative Lipid Signaling Pathway: PI3K/Akt Pathway

Caption: Simplified PI3K/Akt lipid signaling pathway.[11]

Conclusion

Phosphomolybdic acid staining remains a valuable and widely used technique for the detection and quantification of lipids in biological samples. Its simplicity, robustness, and applicability to a broad range of lipid classes make it an indispensable tool for researchers in various fields, including biochemistry, cell biology, and drug development. By understanding the principles and optimizing the experimental conditions as outlined in this guide, researchers can effectively leverage this method to gain critical insights into the complex world of the lipidome.

References

- 1. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. Optimization of TLC Detection by Phosphomolybdic Acid Staining for Robust Quantification of Cholesterol and Bile Acids | Semantic Scholar [semanticscholar.org]

- 4. Estimation of lipid concentrations on thin-layer plates by densitometry of transparent copies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]

- 9. An improved 96 well plate format lipid quantification assay for standardisation of experiments with extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. marmacs.org [marmacs.org]

- 11. Visualizing signalling by phosphoinositide 3-kinase pathway lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphomolybdic Acid Staining in Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of phosphomolybdic acid (PMA) as a versatile visualization reagent in thin-layer chromatography (TLC). From the core chemical mechanism to detailed experimental protocols and quantitative considerations, this document serves as an essential resource for laboratory professionals seeking to leverage PMA for the detection and analysis of a wide array of chemical compounds.

Core Principles of Phosphomolybdic Acid Staining

Phosphomolybdic acid (PMA) is widely regarded as a universal staining reagent in thin-layer chromatography, capable of visualizing a broad spectrum of organic compounds.[1] Its efficacy lies in its strong oxidizing potential. The fundamental principle of PMA staining is a redox reaction.[1]

In this process, the analyte separated on the TLC plate acts as a reducing agent, while the phosphomolybdic acid serves as the oxidizing agent. The molybdenum in PMA is in a high oxidation state (Mo⁶⁺), which is typically a pale yellow-green color. Upon heating, the analyte reduces the Mo⁶⁺ to lower oxidation states, primarily Mo⁵⁺ and Mo⁴⁺.[1] This mixture of reduced molybdenum species is collectively known as "molybdenum blue," which presents as dark blue, green, or purple spots on a yellow-green background, thus visualizing the separated compounds.[2][3]

PMA is particularly effective for visualizing compounds that are susceptible to oxidation, including:

Quantitative Analysis Considerations

While PMA is often used for qualitative analysis, it can also be employed for quantitative and semi-quantitative assessments, particularly in high-performance thin-layer chromatography (HPTLC). The intensity of the resulting spots, when carefully controlled, can be correlated with the amount of analyte present. However, it is crucial to note that the staining response can be disproportionate to the quantity for some compounds and may fade over time. For robust quantitative analysis, dipping the TLC plate into the PMA solution is often preferred over spraying to ensure a more uniform application of the reagent.

The sensitivity of PMA staining can be influenced by several factors, including the concentration of the PMA reagent, the heating temperature, and the duration of heating. The table below summarizes various conditions reported in the literature for the detection of different classes of compounds.

| Compound Class | PMA Concentration | Heating Temperature (°C) | Heating Time (min) | Stationary Phase | Reference |

| Lipids | 5% in Methanol | 115 | 15 | Silica Gel HPTLC | [4] |

| Neutral Lipids & Cholesterol | 5% in Ethanol | 110-120 | 5-10 | Silica Gel HPTLC | [4] |

| Cholesterol Esters | 10% in Ethanol | 100 | 2 | Silica Gel HPTLC | [4] |

| Conjugated Bile Acids | 3.5% in Ethanol | 70-80 | 10 | Silica Gel HPTLC | [4] |

| Prostaglandins | 10% in Ethanol | 110 | 3-6 | HPTLC RP-18W | [4] |

| Cholesterol & Bile Acids (Optimized) | 10% w/v in Methanol | 50-80 | ≥ 20 | Silica Gel & RP-18W | [4] |

Detailed Experimental Protocols

This section provides a standardized protocol for the preparation and application of phosphomolybdic acid staining reagent in TLC.

Preparation of the Phosphomolybdic Acid Reagent

A commonly used and effective concentration for the PMA staining solution is 10% (w/v) in ethanol.

Materials:

-

Phosphomolybdic acid hydrate (B1144303) (H₃[P(Mo₃O₁₀)₄] · xH₂O)

-

Absolute ethanol

-

Glass bottle (amber or covered with aluminum foil)

-

Stirring plate and stir bar (optional)

Procedure:

-

Weigh 10 g of phosphomolybdic acid.

-

Measure 100 mL of absolute ethanol.

-

In a clean glass bottle, add the phosphomolybdic acid to the ethanol.

-

Stir the mixture until the phosphomolybdic acid is completely dissolved. The resulting solution should be a clear, bright yellow.

-

Store the solution in a dark bottle, as it is light-sensitive. Wrapping a clear bottle in aluminum foil is a suitable alternative. The reagent has a long shelf life if stored properly.

Staining and Visualization Protocol

Materials:

-

Developed and dried TLC plate

-

PMA staining solution

-

Dipping tank or spray bottle

-

Heat gun or oven

-

Forceps

Procedure:

-

Drying the TLC Plate: Ensure the developed TLC plate is completely dry and free of mobile phase solvents. This can be achieved by air drying in a fume hood or gently warming with a heat gun.

-

Application of the PMA Reagent:

-

Dipping (Recommended for quantitative analysis): Using forceps, quickly and smoothly immerse the TLC plate into the PMA solution in a dipping tank. Immediately withdraw the plate and allow any excess reagent to drain off by touching the edge of the plate to a paper towel.

-

Spraying: In a well-ventilated fume hood, hold the TLC plate and spray the PMA reagent evenly onto the surface until it is uniformly yellow. Avoid oversaturation.

-

-

Heating and Visualization:

-

Gently heat the stained TLC plate with a heat gun or by placing it in an oven.

-

Optimal heating conditions for many applications are between 50-80°C for at least 20 minutes.[4] Alternatively, higher temperatures (e.g., 100-120°C) for shorter durations (2-5 minutes) can be used.[3]

-

Observe the plate during heating. The spots of the separated compounds will appear as blue, green, or purple against a yellow-green background.

-

Avoid overheating, as this can cause the background to darken, reducing the contrast and making the spots difficult to visualize.

-

-

Documentation: Document the results immediately by photography or scanning, as the colors may change or fade over time.

Conclusion

Phosphomolybdic acid is an invaluable tool in thin-layer chromatography for the visualization of a wide range of compounds. Its broad applicability and the straightforward nature of the staining protocol make it a staple in many analytical and synthetic chemistry laboratories. By understanding the underlying redox chemistry and optimizing the experimental parameters, particularly the heating conditions, researchers can achieve both reliable qualitative detection and robust quantitative analysis. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of PMA staining in your research and development workflows.

References

The Catalytic Prowess of Phosphomolybdic Acid in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphomolybdic acid (PMA), a heteropoly acid with the Keggin structure H₃PMo₁₂O₄₀, has emerged as a highly efficient and versatile catalyst in a myriad of organic transformations. Its strong Brønsted acidity, coupled with its ability to participate in redox processes, makes it an attractive, environmentally benign, and often reusable catalyst. This technical guide delves into the core catalytic applications of PMA in organic synthesis, providing quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows to facilitate its adoption in research and development.

Synthesis of N-Heterocycles: 2,3-Dihydroquinazolin-4(1H)-ones

Phosphomolybdic acid has proven to be an effective catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the condensation of anthranilamide with various aldehydes and ketones. This reaction is of significant interest due to the prevalence of the quinazolinone scaffold in pharmacologically active compounds.

Quantitative Data for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

| Entry | Aldehyde/Ketone | Catalyst Loading (mol%) | Solvent | Time | Yield (%) |

| 1 | Benzaldehyde (B42025) | 10 | Water | 20 min | 92 |

| 2 | 4-Chlorobenzaldehyde | 10 | Water | 20 min | 95 |

| 3 | 4-Methoxybenzaldehyde | 10 | Water | 25 min | 90 |

| 4 | 4-Nitrobenzaldehyde | 10 | Water | 15 min | 98 |

| 5 | Cyclohexanone | 15 | Reflux | 2 h | 85 |

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

-

Reaction Setup: In a round-bottom flask, a mixture of anthranilamide (1 mmol), benzaldehyde (1 mmol), and phosphomolybdic acid (10 mol%) in water (10 mL) is prepared.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 20 minutes.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solid product is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from ethanol (B145695) to afford the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

-

Characterization: The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

The reaction is believed to proceed through a series of acid-catalyzed steps, initiated by the activation of the carbonyl group of the aldehyde by PMA.

Caption: PMA-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-one.

Three-Component Synthesis of Protected Homoallylic Amines

Phosphomolybdic acid catalyzes the one-pot, three-component reaction of aldehydes, carbamates, and allyltrimethylsilane (B147118) to produce protected homoallylic amines, which are valuable intermediates in the synthesis of various nitrogen-containing compounds.

Quantitative Data for the Synthesis of Protected Homoallylic Amines

| Entry | Aldehyde | Carbamate (B1207046) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzyl (B1604629) carbamate | 5 | CH₃CN | 6 | 85 |

| 2 | 4-Nitrobenzaldehyde | Benzyl carbamate | 5 | CH₃CN | 4 | 92 |

| 3 | 4-Chlorobenzaldehyde | Benzyl carbamate | 5 | CH₃CN | 6 | 88 |

| 4 | Cinnamaldehyde | Benzyl carbamate | 5 | CH₃CN | 8 | 75 |

| 5 | Cyclohexanecarboxaldehyde | Benzyl carbamate | 5 | CH₃CN | 10 | 70 |

Experimental Protocol: Synthesis of Benzyl (1-phenylbut-3-en-1-yl)carbamate

-

Reaction Setup: To a solution of benzaldehyde (1 mmol) and benzyl carbamate (1.1 mmol) in acetonitrile (B52724) (5 mL) in a round-bottom flask, phosphomolybdic acid (5 mol%) is added.

-

Addition of Reagent: Allyltrimethylsilane (1.2 mmol) is added to the mixture.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 6 hours.

-

Monitoring: The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution and the mixture is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to give the pure protected homoallylic amine.

-

Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and HRMS.

Reaction Mechanism: Synthesis of Protected Homoallylic Amines

The reaction is initiated by the PMA-catalyzed formation of an N-acyliminium ion intermediate, which is then attacked by allyltrimethylsilane.

Caption: PMA-catalyzed three-component synthesis of homoallylic amines.

Esterification of Carboxylic Acids

Phosphomolybdic acid serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. This method is particularly useful for the synthesis of various esters under mild conditions. Supported PMA catalysts, for instance on hydrous zirconia, have shown high conversion and selectivity.[1]

Quantitative Data for the Esterification of Acetic Acid

| Entry | Alcohol | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | n-Butanol | 12 wt% PMA/ZrO₂ | - | 118 (reflux) | 4 | 86 | 100 |

| 2 | Ethanol | 10 wt% PMA/SiO₂ | - | 220 (gas phase) | - | ~75 | >95 |

| 3 | Methanol | Fe-exchanged PMA | 1 mol% | 50 | 6 | ~100 | ~100 |

| 4 | Propanol | Al-exchanged PMA | 1 mol% | 50 | 8 | ~80 | ~100 |

Experimental Protocol: Synthesis of n-Butyl Acetate

-

Catalyst Preparation: A series of PMA supported on hydrous zirconia catalysts can be prepared by the incipient wetness impregnation technique.[1]

-

Reaction Setup: A mixture of acetic acid (1 mol), n-butanol (1 mol), and the 12 wt% PMA/ZrO₂ catalyst is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux with stirring for 4 hours.

-

Work-up: After cooling, the catalyst is separated by filtration. The filtrate is washed with saturated NaHCO₃ solution and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ and the product is purified by distillation.

-

Characterization: The identity and purity of the n-butyl acetate are confirmed by GC-MS and NMR spectroscopy.

Experimental Workflow: General Esterification

Caption: General workflow for PMA-catalyzed esterification.

Acetylation of Alcohols, Phenols, and Amines